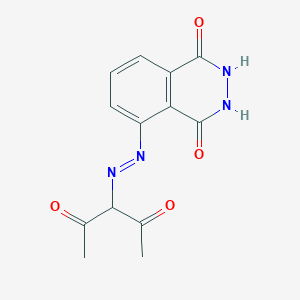

3-(1-Acetylacetonylazo)phthalhydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

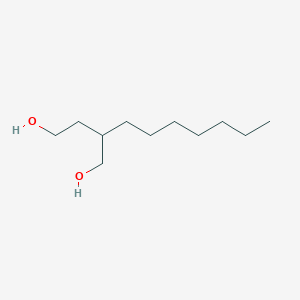

3-(1-Acetylacetonylazo)phthalhydrazide (3-AAP) is a type of phthalhydrazide dye used in the synthesis of organic compounds. It is a yellow-colored dye that is highly soluble in water and polar organic solvents. In addition, it is used in the synthesis of various heterocyclic compounds, such as benzimidazoles, pyridines, and thiazoles. It is also used in the synthesis of azo dyes, which are used to color fabrics.

科学的研究の応用

One-Pot Synthesis and Heterocyclic Compound Formation

- Synthesis of Highly Functionalized 1H-pyrazolo[1,2-b]phthalazine-5,10-diones : Utilizing phthalhydrazide in a one-pot three-component reaction with isocyanides and dialkyl acetylenedicarboxylates, researchers developed a method to synthesize dialkyl 3-(alkylamino)-5,10-dioxo-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine-1,2-dicarboxylates. This demonstrates the versatility of phthalhydrazide in synthesizing pyrazolophthalazine derivatives, showcasing its potential in organic synthesis and medicinal chemistry applications (Teimouri, 2006).

Green Synthesis Approaches

- InCl3-Catalyzed Green Synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones : Researchers developed a solvent-free, green, and efficient approach to synthesize 1H-pyrazolo[1,2-b]phthalazine-5,10-diones using InCl3 as a catalyst. This method emphasizes the environmental benefits and practicality of using phthalhydrazide for synthesizing N-fused heterocycles (Reddy & Jeong, 2013).

Antimicrobial and Biological Activities

- Antimicrobial Activity of Benzimidazole Derivatives : A study on the synthesis and antimicrobial activity of new benzimidazole derivatives using 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide indicates the potential of phthalhydrazide derivatives in developing new antimicrobial agents. This underscores the compound's relevance in pharmaceutical research (El-masry, Fahmy, & Abdelwahed, 2000).

Materials Chemistry Applications

- Coordination Polymers Construction : The research on acylhydrazidate-extended Zn2+ coordination polymers, using hydrothermal in situ ligand reactions, highlights the utility of phthalhydrazide derivatives in the development of new materials with potential applications in catalysis, adsorption, and luminescence. These findings open avenues for the use of such compounds in materials science (Wang et al., 2014).

Catalysis and Synthesis Enhancement

- Ultrasound-Promoted Synthesis : The use of ultrasound irradiation to promote the synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives from phthalhydrazide showcases the innovative techniques being applied to enhance reaction efficiencies and yields in the synthesis of complex molecules (Wang et al., 2012).

作用機序

Target of Action

The primary target of 3-(1-Acetylacetonylazo)phthalhydrazide is the enzyme urease, which is produced by Helicobacter pylori . This bacterium is known to cause gastric ulcers and has been linked to stomach cancer .

Mode of Action

The compound interacts with urease in a way that enhances the detection of Helicobacter pylori. It acts as a chemiluminescent diagnostic reagent, making it much more sensitive than other methods .

Biochemical Pathways

It is known that the compound is involved in the detection of urease activity, a key factor in the survival and virulence ofHelicobacter pylori .

Pharmacokinetics

As a diagnostic reagent, its bioavailability would be determined by its ability to interact with its target, urease, and produce a detectable signal .

Result of Action

The action of this compound results in a chemiluminescent signal that can be detected and measured. This allows for the sensitive and accurate diagnosis of Helicobacter pylori infections .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the luminescence of the compound . .

特性

IUPAC Name |

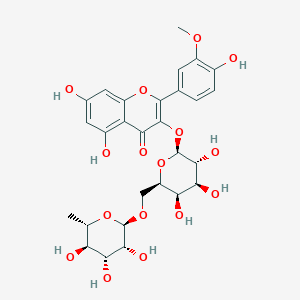

5-(2,4-dioxopentan-3-yldiazenyl)-2,3-dihydrophthalazine-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O4/c1-6(18)11(7(2)19)15-14-9-5-3-4-8-10(9)13(21)17-16-12(8)20/h3-5,11H,1-2H3,(H,16,20)(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZORHXCJSIQCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)N=NC1=CC=CC2=C1C(=O)NNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30421244 |

Source

|

| Record name | 3-(1-Acetylacetonylazo)phthalhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109632-03-3 |

Source

|

| Record name | 3-(1-Acetylacetonylazo)phthalhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-Acetylacetonylazo)phthalhydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B34090.png)

![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)